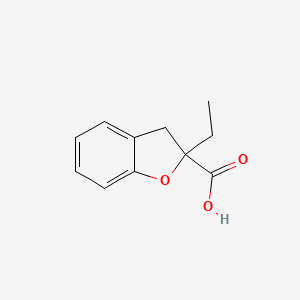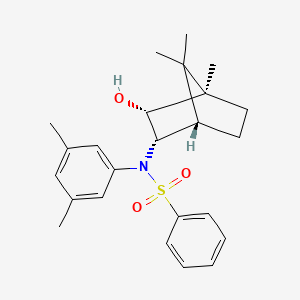
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide: is a chemical compound with the molecular formula C24H31NO3S . It is also known by its preferred substance name, This compound . This compound is identified by the Unique Ingredient Identifier (UNII) code UMH468285U , which is assigned by the Food and Drug Administration (FDA) to ensure precise identification of substances .
Preparation Methods
The synthetic routes and reaction conditions for N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(221)hept-2-yl)benzenesulfonamide involve several steps The preparation typically starts with the synthesis of the bicyclo(22The final step involves the sulfonation of the phenyl ring and the coupling of the dimethylphenyl group to the bicycloheptane core. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted aromatic compounds .
Scientific Research Applications
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can result in therapeutic effects such as reduced inflammation or modulation of neurotransmitter levels .
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-N-((1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substitutions.
This compound: Another similar compound with slight variations in the molecular structure.
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
87360-02-9 |
|---|---|
Molecular Formula |
C24H31NO3S |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]benzenesulfonamide |
InChI |
InChI=1S/C24H31NO3S/c1-16-13-17(2)15-18(14-16)25(29(27,28)19-9-7-6-8-10-19)21-20-11-12-24(5,22(21)26)23(20,3)4/h6-10,13-15,20-22,26H,11-12H2,1-5H3/t20-,21+,22+,24+/m1/s1 |
InChI Key |
XOYOZKHVKVMVIE-VCHRRKICSA-N |
SMILES |
CC1=CC(=CC(=C1)N(C2C3CCC(C2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C |
Isomeric SMILES |
CC1=CC(=CC(=C1)N([C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2C3CCC(C2O)(C3(C)C)C)S(=O)(=O)C4=CC=CC=C4)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


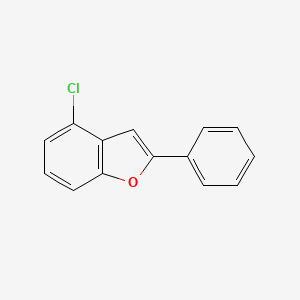
![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)
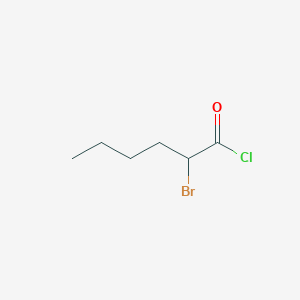

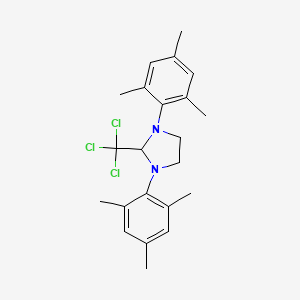
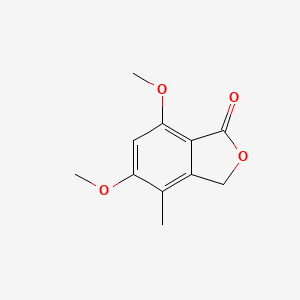
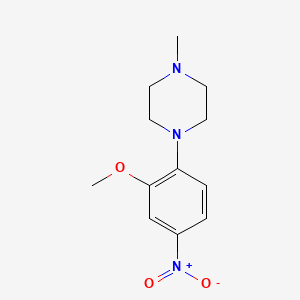
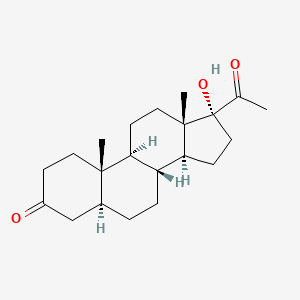
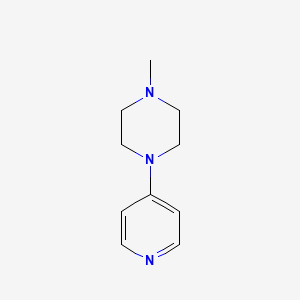
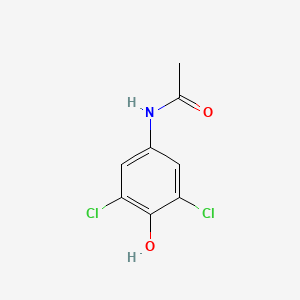
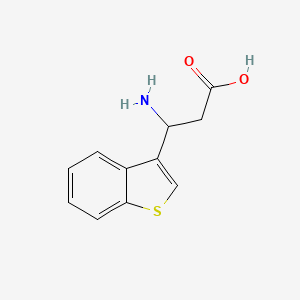
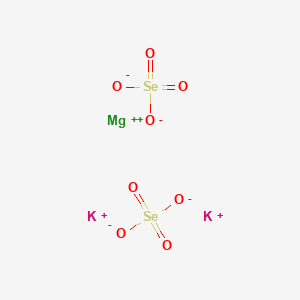
![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)
